2,4-Dichloro-6-methyl-5-nitropyrimidine

Overview

Description

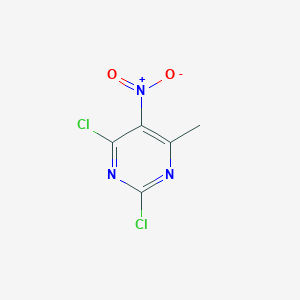

2,4-Dichloro-6-methyl-5-nitropyrimidine (CAS 13162-26-0) is a heterocyclic compound characterized by a pyrimidine backbone substituted with chlorine atoms at positions 2 and 4, a methyl group at position 6, and a nitro group at position 3. It is a yellow crystalline solid with a melting point of 52–54°C and a boiling point of 311.8°C at 760 mmHg . Its molecular weight is 208.00 g/mol, and it exhibits moderate solubility in organic solvents like DMF and ethyl acetate . The compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and boron-containing pyrimidines .

Preparation Methods

Multi-Step Synthesis from Acetamidine and Diethyl Malonate

Cyclization and Nitration Sequence

Xu et al. developed a convergent route starting with acetamidine hydrochloride and diethyl malonate . Cyclization under sodium methoxide in methanol (40–60°C, 3–6 hours) produces 4,6-dihydro-2-methylpyrimidine in 91.2% yield. Subsequent nitration using a HNO₃/trichloroacetic acid/AcOH mixture (1:2:3 v/v) at 0–5°C introduces the nitro group at the 5-position with 88.3% efficiency .

Final Chlorination Stage

The dihydro intermediate undergoes chlorination with POCl₃ (5 eq) at 110°C for 12 hours, achieving 82.6% conversion to 2,4-dichloro-6-methyl-5-nitropyrimidine . Key advantages include commercial availability of starting materials and avoidance of chromatographic purification, as the product precipitates upon aqueous workup.

Thiourea-Based Pathway with Methylation

Nitration-Cyclization-Methylation Sequence

A patent by CN102952084A discloses a four-step synthesis from diethyl malonate and thiourea . Initial nitration with fuming HNO₃ yields diethyl 2-nitromalonate (85–90%), which undergoes cyclization with thiourea in ethanol/NaOMe to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine (58–82% yield) . Methylation using dimethyl sulfate in NaOH(aq) introduces the methylthio group (77–81% yield), followed by chlorination with POCl₃/DMAN to replace hydroxyl groups with chlorides (40–80% yield) .

Catalytic and Stoichiometric Considerations

The chlorination step requires 5–10 eq of POCl₃, with DMAN (0.1–0.3 eq) mitigating side reactions. Elevated temperatures (100–110°C) and extended reaction times (6–12 hours) are necessary for complete conversion, though prolonged heating above 115°C risks decomposition .

Comparative Analysis of Synthetic Methods

*Calculated from 91.2% × 88.3% × 82.6%

**Calculated from 85% × 70% × 80% × 60%

The chlorination route offers simplicity but faces challenges in POCl₃ handling. The multi-step pathway balances cost and yield, while the thiourea method, though lengthier, provides access to methylthio derivatives for further functionalization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of various substituted pyrimidines.

Reduction: Formation of 2,4-Dichloro-6-methyl-5-aminopyrimidine.

Oxidation: Formation of 2,4-Dichloro-6-carboxy-5-nitropyrimidine.

Scientific Research Applications

Medicinal Chemistry

DCMNP is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Key Applications in Medicinal Chemistry:

- Antiviral Agents : Research indicates that derivatives of DCMNP exhibit antiviral properties, particularly against RNA viruses. The nitro group in the compound is believed to play a crucial role in its biological activity .

- Anticancer Research : The compound has been studied for its potential anticancer properties, with preliminary findings suggesting that certain derivatives can inhibit tumor growth in vitro .

Case Study: Synthesis of Antiviral Compounds

A recent study synthesized a series of DCMNP derivatives and evaluated their antiviral activity. The results showed that specific modifications to the nitro group increased efficacy against viral replication by over 50% compared to the parent compound .

Agricultural Chemistry

DCMNP is also explored for its applications in agricultural chemistry, particularly as a herbicide and fungicide.

Key Applications in Agriculture:

- Herbicide Development : Its chlorinated structure provides herbicidal activity against a range of broadleaf weeds. Research has focused on optimizing formulations that enhance the efficacy and reduce toxicity to non-target species .

- Fungicidal Properties : Studies have shown that DCMNP and its analogs can inhibit fungal growth, making them candidates for developing new fungicides .

Case Study: Herbicide Efficacy

In field trials, formulations containing DCMNP demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .

Material Science

The unique chemical structure of DCMNP allows it to be used as a building block in the synthesis of advanced materials.

Key Applications in Material Science:

- Polymer Synthesis : DCMNP can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its use in creating polymer composites has been documented .

Case Study: Polymer Composite Development

Research involving the incorporation of DCMNP into polycarbonate matrices showed improved thermal degradation temperatures by up to 20°C compared to pure polycarbonate, indicating its potential utility in high-performance materials .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methyl-5-nitropyrimidine involves its interaction with bacterial ribosomal RNA, inhibiting protein synthesis and thereby preventing bacterial growth . It also exhibits antioxidant activity, which contributes to its antibacterial properties.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- The nitro group at position 5 strongly deactivates the pyrimidine ring, directing electrophilic attacks to positions 2 and 3. In contrast, iodine in 2,4-Dichloro-5-iodopyrimidine allows for further coupling reactions .

Nitro Group Reactivity

- Target Compound : The nitro group undergoes reduction with Fe/AcOH to yield 2,4-dichloro-6-methylpyrimidin-5-amine, a precursor for thiazolo-pyrimidines .

- Comparison with 4-Chloro-6-methylpyrimidin-5-amine : The absence of a nitro group in this analogue eliminates the need for reduction steps, simplifying synthesis of amine derivatives .

Suzuki-Miyaura Coupling

- Target Compound : Chlorines at positions 2 and 4 enable Pd-catalyzed cross-coupling with aryl boronic esters to form 2,4-diaryl derivatives .

Carboranyl Derivatives

- The target compound reacts with decaborane to form 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, a synthon for boron-rich pharmaceuticals. Non-methylated analogues lack this versatility .

Biological Activity

2,4-Dichloro-6-methyl-5-nitropyrimidine (DCMNP) is a synthetic compound with notable biological activity, primarily studied for its potential as an antimicrobial agent and its applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₃Cl₂N₃O₂

- Molecular Weight : 208.00 g/mol

- Structure : DCMNP features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a nitro group at position 5. This unique arrangement contributes to its reactivity and biological activity.

The primary mechanism by which DCMNP exerts its biological effects involves its interaction with bacterial ribosomal RNA. This interaction inhibits protein synthesis, thereby preventing bacterial growth. The compound's ability to interfere with nucleic acid metabolism suggests potential applications in targeting bacterial infections and possibly cancer cells.

Antimicrobial Properties

Research indicates that DCMNP exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

The compound's inhibitory concentrations (IC50) vary depending on the bacterial strain, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

-

Anticancer Activity :

A study focused on derivatives of DCMNP as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase in non-small cell lung cancer (NSCLC). The most promising derivative showed an IC50 value of 0.65 ± 0.06 μM against H1975 cells, indicating strong antiproliferative activity without toxicity to normal cells . -

Synthesis of Derivatives :

Several derivatives of DCMNP have been synthesized to enhance its biological activity. For instance, modifications through Suzuki-Miyaura coupling reactions have led to new compounds exhibiting improved antibacterial and antioxidant properties . -

Interaction with Enzymes :

Preliminary studies suggest that DCMNP may interact with enzymes involved in nucleic acid metabolism. These interactions could lead to inhibition or modulation of critical biological pathways, providing a basis for further drug development.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloropyrimidine | Two chlorine substituents on pyrimidine | Lacks methyl and nitro groups |

| 5-Nitropyrimidine | Nitro group at position 5 | No chlorine substituents |

| 6-Methylpyrimidine | Methyl group at position 6 | No halogen substituents |

| 2-Amino-4-chloropyrimidine | Amino group at position 2 | Different functional group leading to varied reactivity |

DCMNP's distinct substitution pattern enhances its reactivity compared to similar compounds, making it a valuable building block in synthetic chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-Dichloro-6-methyl-5-nitropyrimidine, and how can reaction yields be enhanced?

- Methodological Answer : The compound is typically synthesized via sequential nitration and chlorination. For example, nitration of a methyl-substituted pyrimidine precursor followed by chlorination with POCl₃ (phosphorus oxychloride) under reflux conditions . To improve yields, optimize reaction parameters such as temperature (60–100°C), stoichiometry of chlorinating agents (e.g., 2–3 equivalents of POCl₃), and catalysis with Lewis acids (e.g., AlCl₃). Post-reaction purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl, nitro, chloro groups). For example, the methyl group typically resonates at δ 2.5–2.7 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₅H₃Cl₂N₃O₂, MW 208.00) and isotopic patterns .

- X-ray Diffraction (XRD) : To resolve crystal structure and substituent orientation, as demonstrated in pyrimidine derivatives (e.g., dihedral angles between aromatic rings) .

Q. How can the nitro group in this compound be selectively reduced?

- Methodological Answer : Use iron powder in glacial acetic acid under ambient conditions to reduce the nitro group to an amine without affecting chloro substituents . Monitor reaction progress via TLC (thin-layer chromatography) and confirm reduction using FT-IR (disappearance of NO₂ stretching at ~1520 cm⁻¹).

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps), which predict electrophilic/nucleophilic sites .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations. Solvent effects (e.g., acetic acid) can be incorporated via the polarizable continuum model (PCM) .

- Reactivity Analysis : Compare calculated electrostatic potential (ESP) maps with experimental substitution patterns (e.g., chloro vs. nitro group reactivity) .

Q. What strategies enable the incorporation of boron clusters (e.g., o-carborane) into this compound?

- Methodological Answer :

- Propargylation : React the pyrimidine with propargyl bromide to introduce an alkyne side chain, followed by cycloaddition with decaborane (B₁₀H₁₄) in toluene under reflux to form carborane derivatives .

- Purification : Isolate intermediates via flash chromatography (hexane/dichloromethane) and confirm boron incorporation using ¹¹B NMR .

Q. How can structural contradictions in pyrimidine derivatives be resolved using crystallographic data?

- Methodological Answer :

- XRD Refinement : Resolve discrepancies in substituent orientation (e.g., methyl vs. nitro group planarity) by refining dihedral angles and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds stabilize specific conformations .

- Comparative Analysis : Overlay experimental XRD data with DFT-optimized structures to identify deviations caused by crystal packing effects .

Q. What methodologies validate regioselectivity in nucleophilic substitution reactions of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) to determine preferential substitution at C2 vs. C4. Use HPLC to quantify intermediate/product ratios .

- Isotopic Labeling : Introduce deuterium at specific positions (e.g., C5) and track substitution via ²H NMR to confirm mechanistic pathways .

Properties

IUPAC Name |

2,4-dichloro-6-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCOZXBHPKSFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298254 | |

| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-26-0 | |

| Record name | 13162-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methyl-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.